molecular formula C10H19NO3 B14005292 Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester CAS No. 869468-34-8

Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester

Cat. No.: B14005292
CAS No.: 869468-34-8
M. Wt: 201.26 g/mol
InChI Key: LINWYTPTURMUAO-SSDOTTSWSA-N
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Description

TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under mild acidic conditions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its ability to protect amino groups without interfering with other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amine, forming the carbamate derivative .

Industrial Production Methods

In industrial settings, the production of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine.

    Reduction: H2/Pd, LiAlH4, NaBH4.

    Substitution: NaOCH3, LDA, RLi, RMgX.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE involves the formation of a stable carbamate linkage with the amino group. This linkage protects the amino group from unwanted reactions during synthetic processes. The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group, resulting in the release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL ®-(4-OXOPENTAN-2-YL)CARBAMATE is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Properties

CAS No.

869468-34-8

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-oxopentan-2-yl]carbamate

InChI

InChI=1S/C10H19NO3/c1-7(6-8(2)12)11-9(13)14-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1

InChI Key

LINWYTPTURMUAO-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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